
1-cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a cyclopentyl group, an iodine atom, and an isobutoxymethyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide, such as cyclopentyl bromide, in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Attachment of the isobutoxymethyl group: This final step involves the alkylation of the pyrazole ring with an isobutoxymethyl halide, such as isobutoxymethyl chloride, in the presence of a base like sodium hydride or potassium carbonate.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The iodine atom on the pyrazole ring can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. For example, treatment with an amine in the presence of a palladium catalyst can lead to the formation of a new C-N bond.
Oxidation reactions: The isobutoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: The pyrazole ring can be reduced to a pyrazoline or pyrazolidine derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, strong oxidizing agents for oxidation reactions, and metal hydrides for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly those containing pyrazole rings. Its unique structural features make it a valuable intermediate in the development of new compounds with potential biological activity.
Biology: The compound can be used in studies investigating the biological activity of pyrazole derivatives. Its structural modifications, such as the presence of the cyclopentyl and isobutoxymethyl groups, may influence its interaction with biological targets.
Medicine: Pyrazole derivatives, including 1-cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole, have been explored for their potential therapeutic applications. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, where its unique chemical properties may impart desirable characteristics.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole depends on its specific application and target. In general, pyrazole derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, or π-π stacking. These interactions can modulate the activity of the target protein, leading to the observed biological effects. The presence of the cyclopentyl, iodine, and isobutoxymethyl groups may influence the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
1-Cyclopentyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Cyclopentyl-4-iodo-3-methylpyrazole: This compound lacks the isobutoxymethyl group, which may result in different chemical and biological properties.
1-Cyclopentyl-4-iodo-3-nitropyrazole:
1-Cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole: The methoxymethyl group is a smaller and less bulky substituent compared to the isobutoxymethyl group, which may affect the compound’s steric and electronic properties.
Properties
IUPAC Name |
1-cyclopentyl-4-iodo-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21IN2O/c1-10(2)8-17-9-13-12(14)7-16(15-13)11-5-3-4-6-11/h7,10-11H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHHSLMQSKZKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1I)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide](/img/structure/B2443062.png)
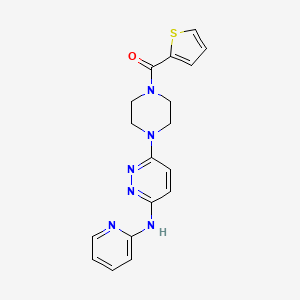
![N'-benzyl-N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2443066.png)

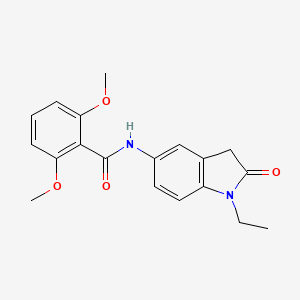
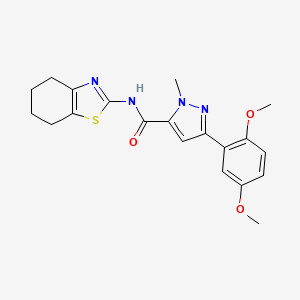
![3,5-Dimethyl-1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidine](/img/structure/B2443077.png)
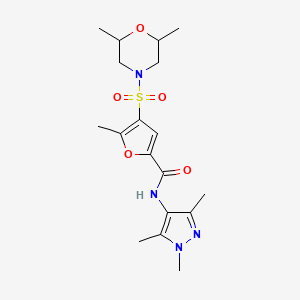
![2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2443079.png)
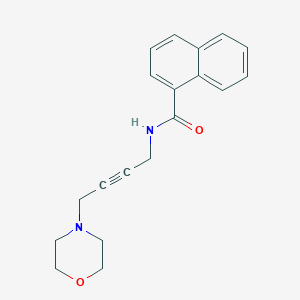
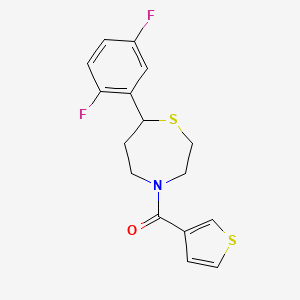
![ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2443082.png)
![6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2443084.png)

